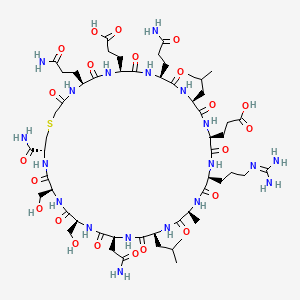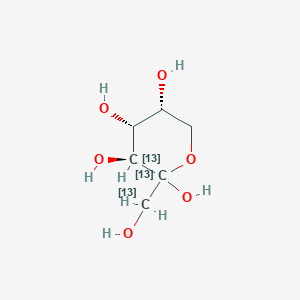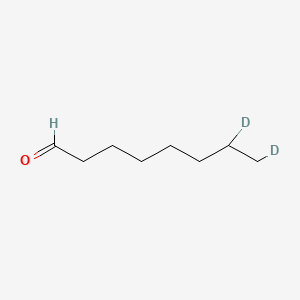
Octanal-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanal-d2, also known as deuterated octanal, is a stable isotope-labeled compound where two hydrogen atoms in octanal are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Octanal-d2 can be synthesized through the deuteration of octanal. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) or deuterated reagents under specific conditions. One common method involves the catalytic hydrogenation of octanal in the presence of deuterium gas and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
Octanal-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to octanol-d2 using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like Grignard reagents (RMgX) under anhydrous conditions.
Major Products
Oxidation: Octanoic acid-d2.
Reduction: Octanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Octanal-d2 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of catalytic processes.
作用机制
The mechanism of action of octanal-d2 involves its incorporation into various chemical and biological systems as a tracer. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to track its movement and transformation. In biological systems, this compound can be used to study metabolic pathways and the effects of deuterium substitution on enzyme activity and drug metabolism.
相似化合物的比较
Similar Compounds
Octanal: The non-deuterated form of octanal-d2, used in similar applications but lacks the distinct spectroscopic signal provided by deuterium.
Octanal-d4: A compound where four hydrogen atoms are replaced by deuterium, offering even more distinct spectroscopic signals.
Octanal-d16: A fully deuterated form of octanal, used in specialized studies requiring complete deuteration.
Uniqueness
This compound is unique due to its partial deuteration, providing a balance between cost and the distinct spectroscopic signals needed for tracing studies. It offers a valuable tool for researchers in various fields, allowing for detailed analysis of chemical and biological processes.
属性
分子式 |
C8H16O |
|---|---|
分子量 |
130.22 g/mol |
IUPAC 名称 |
7,8-dideuteriooctanal |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D,2D |
InChI 键 |
NUJGJRNETVAIRJ-QDNHWIQGSA-N |
手性 SMILES |
[2H]CC([2H])CCCCCC=O |
规范 SMILES |
CCCCCCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


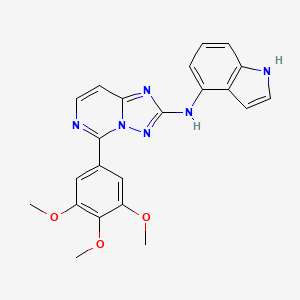
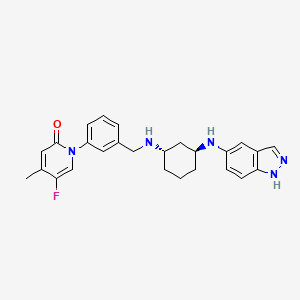
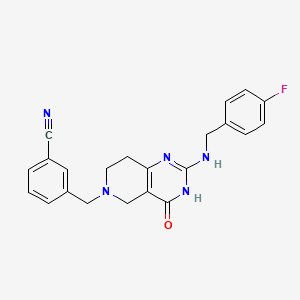
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
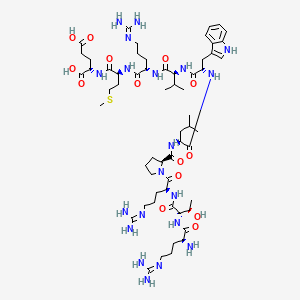
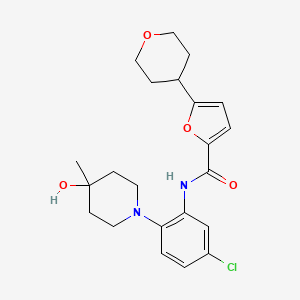
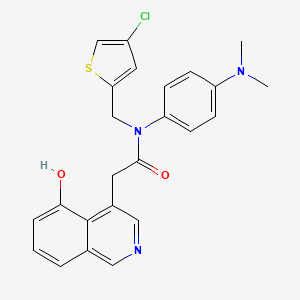
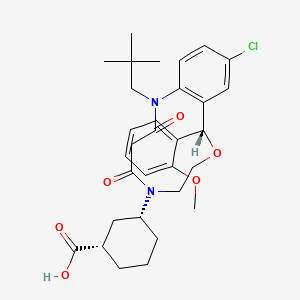
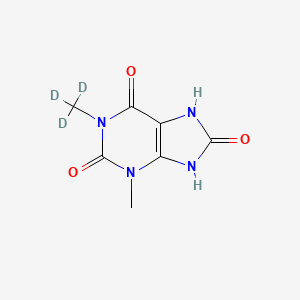
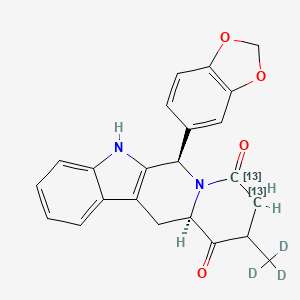
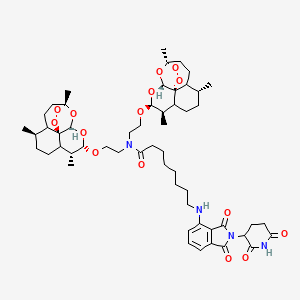
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
